molecular formula C8H16Cl2N4O B2681303 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride CAS No. 2094444-43-4

4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride

Número de catálogo: B2681303
Número CAS: 2094444-43-4
Peso molecular: 255.14
Clave InChI: NCIQHRCSRWXBRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride, also known as MTRP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTRP is a piperidine derivative that has been shown to have significant biological activity and has been studied extensively for its potential therapeutic uses.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis of triazole derivatives, including those structurally similar to "4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride", has been extensively studied due to their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, highlighting the triazole ring's significance in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Binding and Selectivity

Triazole derivatives have also been explored for their receptor binding and selectivity, particularly in the context of dopamine receptors. Rowley et al. (1997) identified 4-heterocyclylpiperidines as selective, high-affinity ligands at human dopamine D4 receptors. This research underscores the potential of triazole-containing compounds in developing selective receptor antagonists, which could have therapeutic applications in neuropsychiatric disorders (Rowley et al., 1997).

Molecular Docking and EGFR Inhibition

Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, aiming to uncover their mechanism behind anti-cancer properties. These compounds showed varying degrees of binding affinity to the EGFR binding pocket, indicating their potential in cancer treatment (Karayel, 2021).

Synthesis of Piperidines with Antagonist Activity

The synthesis and evaluation of piperidine derivatives for their antagonist activities against various receptors have been a significant area of research. Watanabe et al. (1993) synthesized piperidine derivatives with potent 5-HT2 antagonist activity, illustrating the chemical versatility of piperidines and triazoles in creating compounds with targeted biological activities (Watanabe et al., 1993).

Propiedades

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-12-7(10-6-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQHRCSRWXBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2(CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094444-43-4
Record name 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.